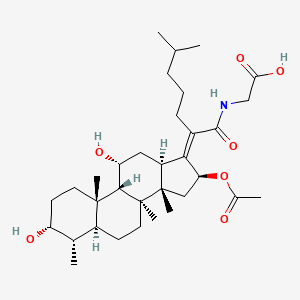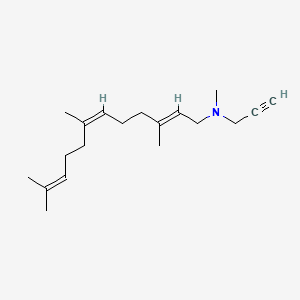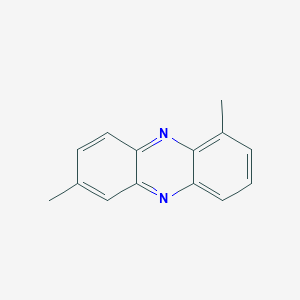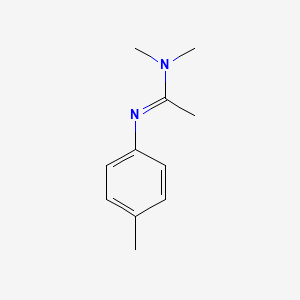
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is an organic compound characterized by the presence of thiirane rings and long alkyl chains. This compound is notable for its unique structural features, which include two thiirane rings attached to octyl chains. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate typically involves the reaction of octylthiirane with octyl octanoate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the thiirane rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and are performed at low temperatures.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. The conditions vary depending on the specific substitution desired.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted alkyl derivatives.
Applications De Recherche Scientifique
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is used in a wide range of scientific research applications, including:
Chemistry: As a model compound for studying thiirane chemistry and reactions.
Biology: Investigating the biological activity of thiirane-containing compounds.
Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with molecular targets through the thiirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl 8-(3-octylthiiran-2-yl)octanoate: Similar structure with a propan-2-yl group instead of an octyl group.
Octyl 8-(3-octyloxiran-2-yl)octanoate: Contains an oxirane ring instead of a thiirane ring.
Uniqueness
8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is unique due to the presence of two thiirane rings, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
54479-69-5 |
|---|---|
Formule moléculaire |
C36H68O2S2 |
Poids moléculaire |
597.1 g/mol |
Nom IUPAC |
8-(3-octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate |
InChI |
InChI=1S/C36H68O2S2/c1-3-5-7-9-14-20-26-32-34(39-32)28-22-16-11-12-19-25-31-38-36(37)30-24-18-13-17-23-29-35-33(40-35)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3 |
Clé InChI |
AHJWHXWFYWWNIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)


methanethione](/img/structure/B14637979.png)





![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)



